![molecular formula C20H16N2O4S2 B14532149 1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene CAS No. 62740-60-7](/img/structure/B14532149.png)
1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene is a complex organic compound characterized by the presence of nitro groups and sulfanyl linkages This compound is notable for its unique structural features, which include multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene involves several steps, typically starting with the nitration of benzene derivatives. The process includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Sulfonation: The nitrobenzene is then subjected to sulfonation to attach sulfanyl groups.
Coupling Reactions: The intermediate compounds are coupled using reagents such as sodium sulfide or thiols to form the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized further using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the nitro groups can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium sulfide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the sulfanyl groups can form covalent bonds with thiol-containing proteins. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
1-Nitro-4-[{[(4-nitrophenyl)methyl]sulfanyl}(phenylsulfanyl)methyl]benzene can be compared with other nitro and sulfanyl-containing compounds:
1-Nitro-4-(phenylsulfanyl)benzene: Lacks the additional nitrophenylmethyl group, making it less complex.
4-Nitrothiophenol: Contains a single nitro and sulfanyl group, offering simpler reactivity.
1-Nitro-2-(phenylsulfanyl)benzene: Similar structure but different positioning of the nitro and sulfanyl groups, affecting its chemical behavior.
Properties
CAS No. |
62740-60-7 |
|---|---|
Molecular Formula |
C20H16N2O4S2 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-nitro-4-[[(4-nitrophenyl)-phenylsulfanylmethyl]sulfanylmethyl]benzene |
InChI |
InChI=1S/C20H16N2O4S2/c23-21(24)17-10-6-15(7-11-17)14-27-20(28-19-4-2-1-3-5-19)16-8-12-18(13-9-16)22(25)26/h1-13,20H,14H2 |
InChI Key |
FUOSFEDUZLLOOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(C2=CC=C(C=C2)[N+](=O)[O-])SCC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2S,3S)-3-(hydroxymethyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14532073.png)
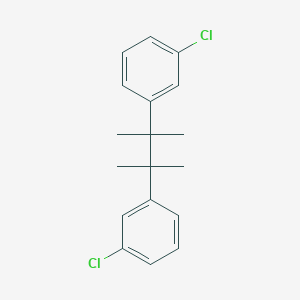
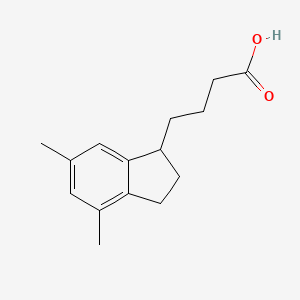
![4-[(6-Methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzoic acid](/img/structure/B14532081.png)
![Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-2,4-dimethyl-3-(phenylmethyl)-](/img/structure/B14532086.png)

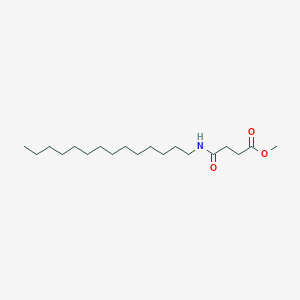
![3-Bromo-2-(ethoxymethyl)naphtho[1,2-B]thiophene](/img/structure/B14532101.png)
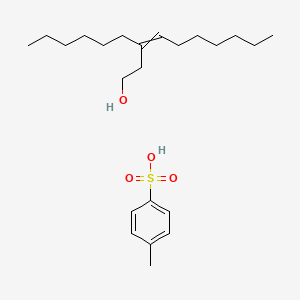
![3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14532107.png)
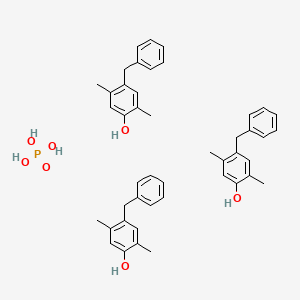
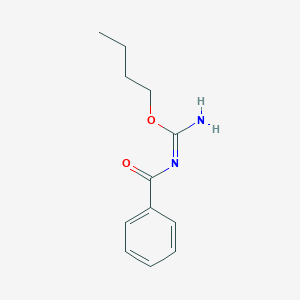
![1-Chloro-2-[(2-methoxyphenyl)methyl]benzene](/img/structure/B14532136.png)
![N-(4-Methylphenyl)-N-[(3-oxobutanoyl)oxy]benzamide](/img/structure/B14532137.png)
